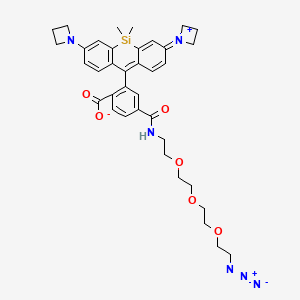

Janelia fluor 646, azide

Description

Significance of Small-Molecule Fluorophores in Biological Research

Small-molecule fluorophores are synthetic organic dyes that serve as powerful tools for visualizing biological events in living cells and organisms. nih.gov Their relatively small size allows them to be attached to various biomolecules of interest, acting as luminous reporters without significantly perturbing the system under study. nih.gov This enables researchers to track the location, movement, and interactions of specific proteins, nucleic acids, and other cellular components in real-time. mdpi.com The development of these probes has been instrumental in a wide range of applications, from studying cellular architecture and dynamics to drug discovery and environmental monitoring. rsc.org The versatility of small-molecule probes stems from the ability to chemically tailor their structure to achieve desired properties, such as specific colors (wavelengths of light they absorb and emit), brightness, and sensitivity to their environment. nih.gov

Evolution of Xanthene and Silicon-Rhodamine Dyes for Advanced Microscopy

Xanthene dyes, a class of fluorophores that includes fluorescein (B123965) and rhodamine, have a long history in biological imaging due to their exceptional brightness and photostability. nih.govacs.org These dyes are built on a common three-ringed structure and their properties can be modified through chemical substitutions. nih.gov A significant breakthrough in the evolution of these dyes was the replacement of the oxygen atom in the xanthene core with a silicon atom, creating silicon-rhodamine (Si-rhodamine) dyes. nih.govacs.orgrsc.org This modification results in a substantial shift of the dye's absorption and emission spectra to longer, far-red wavelengths. nih.govrsc.org Dyes that operate in this region of the spectrum are particularly valuable for imaging in complex biological samples, such as tissues, because they minimize background fluorescence from the sample itself and allow for deeper light penetration. rsc.org Si-rhodamines, including the Janelia Fluor series, are known for their high brightness, photostability, and cell permeability, making them ideal for advanced microscopy techniques. nih.govacs.org

Overview of the Janelia Fluor Dye Platform and its Core Innovations

The Janelia Fluor (JF) dye platform, developed at the Janelia Research Campus of the Howard Hughes Medical Institute, represents a significant leap forward in fluorescent probe technology. biocompare.comnews-medical.netjanelia.org A key innovation of the JF dyes is the incorporation of a four-membered azetidine (B1206935) ring into the rhodamine structure. nih.govbiocompare.com This seemingly small change dramatically increases the brightness and photostability of the dyes compared to their predecessors. biocompare.combiorxiv.org The platform is designed to be modular, allowing for the rational tuning of the dyes' spectral and chemical properties by making precise chemical modifications. nih.govjanelia.org This has led to a broad palette of JF dyes with different colors and functionalities. nih.gov

A further enhancement to the platform is the development of the JFX dyes, which incorporate deuterium (B1214612) at key positions. janelia.org This isotopic substitution further boosts the brightness and photostability of the dyes without changing their color, enabling longer and more detailed imaging experiments. janelia.org The Janelia Fluor platform provides a versatile toolkit of high-performance fluorescent probes that are compatible with a wide range of advanced imaging techniques, including super-resolution microscopy. janelia.orgtocris.com

Janelia Fluor 646, Azide (B81097): A Detailed Profile

Janelia Fluor 646, azide is a specific member of the Janelia Fluor family of dyes. It is a far-red, fluorogenic fluorescent probe that is particularly well-suited for live-cell imaging and super-resolution microscopy. tocris.com

Chemical and Photophysical Properties

The defining features of this compound are its chemical structure and resulting photophysical characteristics. These properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₇H₄₄N₆O₆Si |

| Molecular Weight | 696.88 g/mol |

| Excitation Maximum (λex) | 646 nm |

| Emission Maximum (λem) | 664 nm |

| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.54 |

| Reactive Group | Azide |

Data sourced from multiple references. bio-techne.com

The azide reactive group is a key feature of this molecule, enabling its use in "click chemistry" reactions. medchemexpress.com Specifically, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne or strained alkyne groups, respectively. medchemexpress.com This allows for the highly specific and efficient labeling of target biomolecules.

Fluorogenicity and the Lactone-Zwitterion Equilibrium

A crucial aspect of Janelia Fluor 646 is its fluorogenic nature, which is governed by an equilibrium between two forms: a colorless, non-fluorescent lactone and a brightly colored, fluorescent zwitterion. The equilibrium constant (KL-Z) for Janelia Fluor 646 is 0.0012. In aqueous environments, the dye predominantly exists in the non-fluorescent lactone form. However, when it binds to a target molecule, the local environment can shift the equilibrium towards the fluorescent zwitterionic form, causing it to "light up." nih.gov This property is highly advantageous as it reduces background noise and allows for "no-wash" imaging experiments, where unbound dye does not need to be removed. nih.gov

Applications in Advanced Microscopy

The exceptional brightness, photostability, and far-red emission of this compound make it a powerful tool for a variety of advanced microscopy techniques. It is particularly well-suited for:

Confocal Microscopy: Its brightness allows for clear imaging of cellular structures.

Super-Resolution Microscopy (SRM): It is compatible with techniques like dSTORM (direct stochastic optical reconstruction microscopy) and STED (stimulated emission depletion) microscopy, which can achieve resolutions beyond the diffraction limit of light. bio-techne.com

Live-Cell Imaging: Its cell permeability and fluorogenic nature enable the visualization of dynamic processes within living cells. tocris.com

Multiplexing: It can be used in combination with other fluorescent probes, such as Janelia Fluor 549, for two-color imaging experiments.

Properties

Molecular Formula |

C37H44N6O6Si |

|---|---|

Molecular Weight |

696.9 g/mol |

IUPAC Name |

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate |

InChI |

InChI=1S/C37H44N6O6Si/c1-50(2)33-24-27(42-13-3-14-42)6-9-30(33)35(31-10-7-28(25-34(31)50)43-15-4-16-43)32-23-26(5-8-29(32)37(45)46)36(44)39-11-17-47-19-21-49-22-20-48-18-12-40-41-38/h5-10,23-25H,3-4,11-22H2,1-2H3,(H-,39,44,45,46) |

InChI Key |

FUJDWZJKTJZMHX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-])C |

Origin of Product |

United States |

Chemical Design and Synthetic Methodologies of Janelia Fluor 646, Azide

Rational Design Principles for Enhanced Fluorophore Performance

The development of the Janelia Fluor dyes was driven by the need for brighter, more photostable, and cell-permeable fluorophores for advanced microscopy techniques. janelia.orgnih.gov This led to a rational design approach focused on modifying the core rhodamine structure to optimize its photophysical and chemical properties.

Role of Azetidine (B1206935) Substitution in Rhodamine Derivatives

A key innovation in the design of Janelia Fluor dyes was the replacement of the traditional N,N-dimethylamino groups found in many rhodamine dyes with four-membered azetidine rings. nih.govnih.govvanderbilt.edu This substitution proved to be a general strategy for significantly improving the quantum yield and photostability of the fluorophores. nih.govvanderbilt.edu The incorporation of azetidine rings enhances the brightness of the dyes without substantially altering their absorption and emission maxima. nih.gov This modification effectively suppresses the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state, which is a common pathway for non-radiative decay in many fluorophores. vanderbilt.eduacs.org The result is a substantial increase in fluorescence output and resistance to photobleaching, crucial for demanding imaging applications like single-molecule microscopy. janelia.orgnih.gov

Structural Basis for Janelia Fluor 646's Unique Properties

Janelia Fluor 646 is a silicon-rhodamine (Si-rhodamine) derivative, where the oxygen atom in the xanthene core is replaced with a silicon atom. nih.govnih.gov This heteroatom substitution is a primary factor in shifting the dye's absorption and emission spectra to the far-red region of the spectrum. nih.gov Specifically, JF 646 exhibits absorption and emission maxima at approximately 646 nm and 664 nm, respectively. nih.govnih.gov

The combination of the silicon-rhodamine scaffold with the azetidine substitutions gives Janelia Fluor 646 its characteristic high brightness and photostability. nih.gov The azetidine groups contribute to a high quantum yield (Φ = 0.54) and a large extinction coefficient (ε = 152,000 M⁻¹cm⁻¹). nih.gov These properties make JF 646 an ideal fluorophore for deep imaging with minimal background fluorescence. janelia.org

Tailoring Spectral and Chemical Characteristics through Molecular Engineering

A hallmark of the Janelia Fluor dyes is the ability to fine-tune their properties through precise chemical modifications. This molecular engineering approach allows for the creation of a palette of dyes with tailored spectral and chemical behaviors. nih.gov

Strategies for Modulating the Lactone-Zwitterion Equilibrium for Fluorogenicity

Rhodamine dyes exist in a dynamic equilibrium between a non-fluorescent, colorless lactone form and a fluorescent, colored zwitterionic form. nih.govbiorxiv.org The position of this equilibrium, quantified by the lactone-zwitterion equilibrium constant (KL-Z), is a critical determinant of a dye's cell permeability and fluorogenicity. janelia.orgnih.govbiorxiv.org A low KL-Z value indicates a preference for the lipophilic lactone form, which can more readily cross cell membranes. nih.govbiorxiv.org This property is exploited to create "fluorogenic" probes that are initially non-fluorescent but become brightly fluorescent upon binding to their target, as the equilibrium shifts towards the zwitterionic form in the new environment. nih.govbiorxiv.orgnih.gov

For Janelia Fluor 646, the KL-Z is approximately 0.0012, indicating a strong preference for the lactone form in aqueous solution. nih.gov This low equilibrium constant is responsible for its fluorogenic nature, where the dye exhibits low fluorescence until it binds to its target, such as the HaloTag protein, which then causes a significant increase in fluorescence. nih.govresearchgate.net

Impact of Specific Chemical Substitutions on Dye Behavior (e.g., Fluorination, Deuteration)

Further refinement of the Janelia Fluor dyes' properties can be achieved through specific chemical substitutions on the rhodamine scaffold.

Fluorination: The introduction of fluorine atoms into the rhodamine structure can have multiple effects. Fluorination of the pendant phenyl ring has been shown to increase the KL-Z of azetidine-containing rhodamine dyes. acs.orgnih.gov For instance, the fluorinated analog of JF 646, known as JF 669, exhibits a higher KL-Z and increased absorptivity in aqueous solutions. nih.gov This modification can also lead to a bathochromic (red) shift in the absorption and emission wavelengths. nih.govacs.orgmdpi.com Conversely, adding fluorine atoms to the azetidine rings can induce a hypsochromic (blue) shift and further decrease the KL-Z, enhancing fluorogenicity. nih.gov

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) in the auxochromic groups of rhodamine dyes can lead to increased fluorescence quantum yield and photostability. acs.org This is attributed to the suppression of non-radiative decay pathways involving C-H vibrations. rsc.org While deuteration of the azetidine rings in a JF 549 analog did not show a significant improvement in quantum yield, likely because the azetidine substitution itself already largely suppresses non-radiative decay, deuteration of other rhodamine derivatives has demonstrated notable enhancements in brightness. acs.org

Synthetic Routes for Janelia Fluor 646, Azide (B81097) and Related Conjugatable Derivatives

The synthesis of Janelia Fluor dyes and their derivatives has been enabled by the development of modern synthetic methodologies that overcome the limitations of classical rhodamine synthesis. A key strategy involves a palladium-catalyzed cross-coupling reaction starting from fluorescein (B123965) derivatives. nih.govbiorxiv.org

A general and efficient method for preparing Si-rhodamines like Janelia Fluor 646 involves the use of bis(2-bromophenyl)silane intermediates. nih.gov These intermediates can undergo metal-halogen exchange to form bis-aryllithium or bis-aryl Grignard reagents, which then react with appropriate electrophiles to construct the Si-xanthene core. nih.gov This approach has made the synthesis of various Si-rhodamines more accessible. nih.gov

The synthesis of conjugatable derivatives, such as Janelia Fluor 646, Azide, involves incorporating a reactive handle for subsequent bioconjugation. The azide group in this compound allows for its attachment to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cycloalkynes like DBCO or BCN via strain-promoted alkyne-azide cycloaddition (SPAAC), also known as "click chemistry". medchemexpress.combioscience.co.uk The synthesis of HaloTag and SNAP-tag ligands of Janelia Fluor 646 has been described, enabling specific labeling of proteins in living cells. nih.gov

Introduction of the Azide Reactive Handle for Bioorthogonal Ligation

To be used as a probe in biological systems, the JF 646 fluorophore must be attached to a targeting molecule. The "this compound" variant is specifically designed for this purpose, incorporating an azide group (–N₃) as a reactive handle. medchemexpress.com This handle enables the dye to be conjugated to other molecules through highly selective and efficient "click chemistry" reactions. lumiprobe.cominterchim.fr

The azide group is bioorthogonal, meaning it is chemically inert to the vast majority of functional groups found within native biological systems, ensuring that the labeling reaction is highly specific and does not disrupt cellular processes. interchim.fr JF 646, Azide can participate in two main types of click reactions:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A reaction between the azide and a terminal alkyne group, which is highly efficient but requires a copper catalyst that can be toxic to living cells. medchemexpress.cominterchim.fr

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.comrsc.org This reaction is rapid and bio-orthogonal, making it ideal for live-cell imaging applications. rsc.org

The synthesis of this compound involves the covalent attachment of an azide-containing linker to the carboxylic acid functional group present on the core JF 646 structure. The full chemical name, 2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-((2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamoyl)benzoate, reveals the linkage. It indicates that the carboxylic acid of the dye is connected to an azide-terminated polyethylene (B3416737) glycol (PEG) linker via a stable amide bond. This is typically achieved through a standard peptide coupling reaction, where the carboxylic acid on the JF 646 core is activated (e.g., with EDC/NHS) and then reacted with the primary amine of the azide-linker.

Synthesis of Complementary Functional Groups for Biological Conjugation

For bioorthogonal ligation to occur, the target biomolecule (e.g., a protein, antibody, or nucleic acid) must be modified to bear a functional group that is complementary to the azide on the JF 646 dye. These groups are typically terminal alkynes or strained cyclooctynes (DBCO, BCN). medchemexpress.com Since these functional groups are not present in native biomolecules, they must be introduced synthetically. lumiprobe.cominterchim.fr

The methods for this modification depend on the type of biomolecule:

Proteins and Peptides: Primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus, are common targets for modification. These amines can be reacted with N-hydroxysuccinimide (NHS) esters of alkyne- or cyclooctyne-containing carboxylic acids (e.g., Pentynoic acid-NHS ester, DBCO-NHS ester, or BCN-NHS ester). genelink.cominterchim.frbiochempeg.com This reaction forms a stable amide bond, effectively tagging the protein with the desired clickable functional group. interchim.fr

Oligonucleotides (DNA/RNA): Modified phosphoramidites containing alkyne, DBCO, or BCN moieties can be used during automated solid-phase oligonucleotide synthesis. nih.govlumiprobe.com This allows for the site-specific incorporation of the clickable handle at any desired position within the nucleic acid sequence. Alternatively, oligonucleotides can be synthesized with an amino-modifier, which is then reacted post-synthesis with an NHS ester of the desired alkyne or cyclooctyne. genelink.com

The choice between a terminal alkyne, DBCO, or BCN depends on the application. CuAAC with terminal alkynes is very efficient but often limited to in vitro conjugations. For live-cell labeling, the copper-free SPAAC reaction is preferred. rsc.org Among the strained cyclooctynes, DBCO often exhibits faster reaction kinetics compared to BCN, leading to more efficient labeling. ub.edu

Compound Data Tables

Janelia Fluor Dyes and Derivatives

| Compound Name | Abbreviation | Core Structure | Key Features |

| Janelia Fluor 646 | JF 646 | Si-Rhodamine | Far-red emission, azetidine rings for high quantum yield. biorxiv.orgnih.gov |

| This compound | JF 646, Azide | Si-Rhodamine | Functionalized with an azide group for click chemistry. medchemexpress.com |

| Si-fluorescein | SiFl | Silicon-substituted Fluorescein | Precursor in the synthesis of some Si-rhodamine dyes. nih.gov |

| Janelia Fluor 549 | JF 549 | Rhodamine | Green-excited dye with azetidine rings. biorxiv.org |

Click Chemistry Reagents

| Reagent Name | Abbreviation | Reactive Group | Complementary Group | Reaction Type |

| Dibenzocyclooctyne | DBCO | Strained Alkyne | Azide | SPAAC (Copper-free) rsc.orgbiochempeg.com |

| Bicyclo[6.1.0]nonyne | BCN | Strained Alkyne | Azide, Tetrazine | SPAAC, IEDDA (Copper-free) genelink.com |

| Terminal Alkyne | - | Alkyne | Azide | CuAAC (Copper-catalyzed) lumiprobe.cominterchim.fr |

| Azide | –N₃ | Azide | Alkyne, DBCO, BCN | CuAAC, SPAAC medchemexpress.comlumiprobe.com |

Bioorthogonal and Site Specific Labeling Strategies Utilizing Janelia Fluor 646, Azide

Click Chemistry Applications in Biological Systems

Click chemistry encompasses a class of reactions that are rapid, specific, and high-yield, making them ideal for conjugating molecules in complex biological environments. Janelia Fluor 646, Azide (B81097), with its azide group, is designed specifically for these types of reactions. medchemexpress.commedchemexpress.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry. In this reaction, the azide group of Janelia Fluor 646, Azide, reacts with a terminal alkyne on a target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. medchemexpress.commedchemexpress.com This strategy has been employed to label various biomolecules. While the cytotoxicity of the copper catalyst can be a concern for live-cell imaging, CuAAC is a highly efficient method for labeling in fixed cells or for creating fluorescent probes in vitro that can then be introduced into cells. nih.gov Research has demonstrated the utility of CuAAC-based toolboxes for the generation and attachment of complex protein modifications, highlighting the reaction's precision in biochemical applications. nih.gov

To circumvent the toxicity associated with the copper catalyst in live-cell applications, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. This "copper-free" click reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a simple terminal alkyne. medchemexpress.com The inherent ring strain of these molecules allows them to react spontaneously with azides, eliminating the need for a catalyst. This compound, is explicitly designed to participate in SPAAC, making it highly suitable for labeling biomolecules in living cells and organisms with minimal perturbation. medchemexpress.comtocris.comrndsystems.com Studies on derivatives of Janelia Fluor dyes have shown that azide-functionalized fluorophores are excellent reactants in SPAAC with various cyclic alkynes. nih.govbiorxiv.org

The performance of fluorophores can be rationally tuned through chemical modification. nih.govacs.org Research into rhodamine dyes, the class to which Janelia Fluor 646 belongs, has shown that strategic chemical alterations can optimize them for specific applications. For instance, fluorination of the rhodamine structure, as seen in the JF 646 analog JF 669, can alter the equilibrium between the dye's fluorescent and non-fluorescent states, which in turn affects its properties in aqueous solutions. nih.govbiorxiv.orgacs.org A study demonstrated that an azide derivative of the fluorinated dye JF 669 was a highly effective reactant in SPAAC. nih.govbiorxiv.org This highlights a generalizable strategy where the core fluorophore structure can be modified to enhance reactivity and performance for click chemistry labeling of a wide array of biological targets.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live-Cell Labeling

Genetically Encoded Self-Labeling Protein Tag Systems

A powerful method for protein-specific labeling involves the use of genetically encoded self-labeling protein tags. These tags are fusion proteins that are expressed with a protein of interest and are engineered to react specifically and covalently with synthetic fluorescent ligands. acs.orgnih.gov Janelia Fluor 646 is a premier dye for these systems due to its brightness, photostability, and ability to cross the cell membrane. janelia.orgnih.gov

HaloTag is a self-labeling protein tag derived from a haloalkane dehalogenase, which forms a covalent bond with ligands containing a specific chloroalkane linker. acs.orgpromega.com The synthesis of Janelia Fluor 646 HaloTag ligands has been described, enabling the specific and robust labeling of HaloTag fusion proteins in living cells. nih.govannualreviews.org The combination of the highly specific HaloTag system with the superior photophysical properties of JF 646 has proven invaluable for advanced imaging techniques like single-particle tracking and super-resolution microscopy. annualreviews.orgpromega.com The fluorogenic properties of JF 646 are particularly advantageous, as the dye remains largely non-fluorescent until it binds to the HaloTag protein, resulting in a high signal-to-noise ratio. google.comnih.gov

Exploring Compatibility with Other Self-Labeling Tag Technologies

The "plug-and-play" nature of Janelia Fluor dyes makes them compatible with various protein labeling systems. janelia.org While commonly used with HaloTag and SNAP-tag systems, the versatility of the azide group on this compound allows for its potential use with a broader range of self-labeling tag technologies. janelia.orgacs.org These systems typically involve a protein tag that is genetically fused to a protein of interest and a ligand—in this case, a derivative of JF-646, azide—that specifically and covalently binds to the tag. acs.org

The fundamental reaction enabling this compatibility is the azide-alkyne cycloaddition, a cornerstone of click chemistry. medchemexpress.com this compound can react with alkyne-modified substrates through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) pathway. medchemexpress.com Therefore, any self-labeling tag system that utilizes an alkyne-functionalized ligand (such as those containing DBCO or BCN groups for SPAAC) can theoretically be targeted by this compound. medchemexpress.com

Research has highlighted the development of newer self-labeling tags, such as the HT7 tag, which are used with fluorogenic silicon rhodamine derivatives—the same class of dye as JF-646. acs.org This suggests a strong likelihood of compatibility. The core principle remains the introduction of a bioorthogonal reactive handle (an alkyne) onto the tag's substrate, which can then be specifically targeted by the azide on the Janelia Fluor dye.

| Self-Labeling Tag | Compatibility Principle | Status | Reference |

|---|---|---|---|

| HaloTag | The tag, a modified haloalkane dehalogenase, covalently binds to a chloroalkane linker attached to the dye. acs.org JF-646 is available as a direct HaloTag ligand. promega.jp | Established | acs.orgpromega.jp |

| SNAP-tag | Based on O6-alkylguanine-DNA alkyltransferase, the tag reacts with benzylguanine (BG) derivatives. acs.org JF-646 is available as a SNAP-tag ligand. nih.govnih.gov | Established | acs.orgnih.govnih.gov |

| CLIP-tag | A variant of the SNAP-tag that reacts with benzylcytosine (BC) derivatives, allowing for orthogonal labeling. acs.org | Theoretically Compatible | acs.org |

| HT7 | A self-labeling protein tag developed for use with fluorogenic silicon rhodamine derivatives. acs.org | Theoretically Compatible | acs.org |

Direct Conjugation to Biomolecules

The presence of the azide reactive group makes this compound an ideal candidate for direct conjugation to various biomolecules that have been functionalized with a complementary alkyne group. tocris.comrndsystems.com This covalent attachment strategy is central to its application in targeted staining and immunofluorescence.

This compound can be covalently attached to antibodies to create highly specific and bright fluorescent probes for immunofluorescence (IF) applications. nih.gov A common and effective method involves a two-step reaction process.

First, the antibody is functionalized with an alkyne group. This is often achieved by reacting the antibody with an NHS ester-containing linker that also possesses a strained alkyne, such as DBCO (dibenzocyclooctyne). nih.gov For instance, an antibody can be reacted with DBCO-SS-NHS ester. nih.gov The NHS ester group forms a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on the antibody, while the DBCO group introduces the necessary alkyne handle for the subsequent click reaction. nih.gov

Second, the DBCO-functionalized antibody is purified to remove any unreacted linker. It is then mixed with this compound. nih.gov The azide group on the fluorophore reacts with the strained DBCO alkyne on the antibody via a strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This reaction is bioorthogonal, meaning it proceeds efficiently in biological conditions without interfering with native cellular processes, and it forms a stable triazole linkage. The resulting antibody-dye conjugate can then be purified and used for specific and sensitive detection of antigens in fixed or live cells. nih.gov Several suppliers also offer pre-conjugated secondary antibodies, indicating the robustness of this labeling methodology. bio-techne.combio-techne.com

The strategy of conjugating Janelia Fluor 646 to small-molecule ligands allows for the direct visualization of their specific cellular targets. A prominent example is the creation of Taxol Janelia Fluor 646, a fluorescent probe for imaging the microtubule cytoskeleton. bio-techne.comhubspotusercontent-na1.net

Taxol (Paclitaxel) is a well-characterized diterpenoid that binds specifically to tubulin, promoting its polymerization and stabilization. bio-techne.com By conjugating Janelia Fluor 646 to a Taxol derivative, researchers have created a probe that becomes fluorescent only upon binding to microtubules. hubspotusercontent-na1.net This "fluorogenic" property is a key advantage, as it minimizes background fluorescence from unbound probes, enabling no-wash experimental protocols for live-cell imaging. bio-techne.comhubspotusercontent-na1.net In a typical application, live cells are incubated with Taxol Janelia Fluor 646, which permeates the cell membrane. Upon binding to the tubulin network, the dye's fluorescence is dramatically enhanced, allowing for high-contrast imaging of microtubule dynamics. hubspotusercontent-na1.nettocris.com This approach has also been used with other small molecules, such as the DNA-staining agent Hoechst, to create JF-646–Hoechst conjugates for live-cell imaging. nih.govacs.org

| Probe | Target | Key Feature | Application | Reference |

|---|---|---|---|---|

| Taxol Janelia Fluor® 646 | Tubulin / Microtubules | Fluorogenic; fluoresces upon binding to its target, enabling no-wash protocols. | Direct imaging of the microtubule cytoskeleton in live cells. | bio-techne.comhubspotusercontent-na1.nettocris.com |

The versatility of the azide group on Janelia Fluor 646 extends its use beyond proteins and small molecules to the labeling of a wide range of cellular macromolecules, including nucleic acids and glycans. annualreviews.org The primary methodology employed is metabolic labeling coupled with click chemistry.

In this approach, cells are cultured with a metabolic precursor that has been modified to contain a bioorthogonal handle, typically an alkyne. For example, to label newly synthesized RNA, cells can be fed 5-ethynyluridine (B57126) (EU), an analog of uridine (B1682114) that contains an alkyne group. The cells' own machinery incorporates EU into nascent RNA. Subsequently, the cells are fixed and permeabilized, and this compound is added. The azide on the dye reacts with the alkyne incorporated into the RNA via a click reaction (often copper-catalyzed in fixed cells), allowing for the visualization of newly transcribed RNA.

A more advanced application of this principle is seen in techniques like PROMPT (Proximal Molecular Probe Transfer). biorxiv.org In one variation, a photosensitizing fluorophore is transferred from a protein of interest to a nearby "clickable" metabolite that has been incorporated into cellular macromolecules. This allows for the specific labeling and imaging of sites where proteins interact with other macromolecules like RNA or DNA. biorxiv.org These strategies leverage the specificity of both biological incorporation and bioorthogonal chemistry to enable precise labeling of diverse molecular species within the cell. annualreviews.org

Advanced Microscopy and Imaging Applications of Janelia Fluor 646, Azide

Super-Resolution Microscopy Techniques

Super-resolution microscopy encompasses techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. bio-techne.com Janelia Fluor 646, azide's brightness and photostability make it an excellent candidate for several of these methods.

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) for Nanoscale Imaging

Janelia Fluor 646 is well-suited for dSTORM, a super-resolution technique that relies on the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state. tocris.comrndsystems.com The high photon output and photostability of JF 646 allow for precise localization of single molecules, leading to the reconstruction of highly detailed images. researchgate.netnih.gov

Research has demonstrated its effectiveness in dSTORM imaging in both fixed and live cells. For instance, a conjugate of Janelia Fluor 646 was used to label collagen VI on the plasma membrane of pig heart muscle tissue, achieving a much clearer and more detailed structure compared to conventional widefield microscopy. In other studies, the HaloTag-H2B protein expressed in the nucleus of U2OS cells was labeled with a JF 646 ligand, resulting in dSTORM images with a mean localization error of just 11.1 nm. nih.gov

Stimulated Emission Depletion (STED) Microscopy for Enhanced Resolution

In STED microscopy, a second, donut-shaped laser beam is used to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the area of fluorescence emission and enhancing resolution. The photostability of Janelia Fluor 646 makes it robust enough to withstand the high laser powers typically used for depletion in STED imaging. tocris.comhellobio.com

The dye has been successfully employed in multi-color live-cell STED imaging. acs.org One notable application involved using a Janelia Fluor 646-SNAP-tag ligand to visualize the endoplasmic reticulum in conjunction with other Janelia Fluor dyes to image different cellular components simultaneously. acs.org Furthermore, a conjugate of JF 646 and the DNA stain Hoechst has been used to achieve sub-diffraction spatial resolution imaging of E. coli cells, demonstrating its utility in bacterial studies. rackcdn.comtocris.com

Single-Molecule Localization Microscopy (SMLM) and Photoactivated Localization Microscopy (PALM) Paradigms

SMLM and PALM are families of super-resolution techniques that, like dSTORM, rely on the sequential activation and localization of single molecules. bio-techne.comrndsystems.com The Janelia Fluor dye collection is considered ideal for these methods due to properties like fluorogenicity and the ability to engineer them for spontaneous blinking or photoactivation. rndsystems.com

Spontaneously blinking Janelia Fluor dyes are particularly useful for SMLM as they have a duty cycle optimized for super-resolution experiments. bio-techne.com For PALM, which requires photoactivatable probes, derivatives such as PA-JF 646 have been developed. bio-techne.comhubspotusercontent-na1.netescholarship.org These photoactivatable versions remain dark until activated by a specific wavelength of light, allowing for precise control over the density of fluorescent molecules imaged at any given time. escholarship.orgnih.gov This controlled activation is crucial for single-molecule tracking and PALM experiments in both live and fixed cells. bio-techne.comhubspotusercontent-na1.net

Live-Cell Imaging and Dynamic Biological Processes

The ability to perform imaging in living cells is critical for understanding dynamic biological processes. Janelia Fluor 646, azide (B81097) is highly suitable for live-cell imaging due to its cell permeability, high brightness, and superior photostability. tocris.comrndsystems.comjanelia.org

Single-Particle Tracking for Molecular Dynamics Studies

Single-particle tracking (SPT) allows for the monitoring of the movement of individual molecules in real-time, providing insights into molecular dynamics and interactions. nih.gov The exceptional brightness and photostability of Janelia Fluor 646 are key advantages for SPT, as they allow for longer tracking of individual molecules before photobleaching occurs. janelia.orgresearchgate.net

The dye has been used in various SPT applications. janelia.orgpromega.com For example, photoactivatable derivatives like PA-JF 646 are suitable for single-molecule tracking experiments. hubspotusercontent-na1.netnih.gov The development of Janelia Fluor dyes has been transformative for single-molecule imaging in live cells, enabling the study of protein complexes and their behavior within their native environment. nih.govnih.gov

Long-Term Live-Cell Imaging with Minimized Phototoxicity and Photobleaching

A major challenge in long-term live-cell imaging is phototoxicity, where the excitation light causes cellular damage, and photobleaching, the irreversible loss of fluorescence. oxinst.commpi-cbg.de Both phenomena can compromise experimental data and cell viability. oxinst.commpi-cbg.de

Janelia Fluor 646 helps to mitigate these issues due to its superior photophysical properties. janelia.org

High Photostability: The dye is substantially more photostable than many classic fluorophores, meaning it can withstand longer or more intense light exposure before bleaching. janelia.orgnih.govaip.org

High Brightness: Its exceptional brightness allows researchers to use lower laser powers for excitation, which directly reduces the rate of photobleaching and significantly lowers the risk of phototoxicity. researchgate.netnih.gov

Fluorogenicity: Many probes based on the JF 646 scaffold are fluorogenic, meaning they are non-fluorescent until they bind to their target molecule. tocris.com This property reduces background signal and means that only the molecules of interest are fluorescing, minimizing unnecessary light emission and exposure in the cell. tocris.com

These characteristics make this compound an excellent choice for sensitive or long-term live-cell imaging experiments where maintaining cell health is paramount. oxinst.com

Strategies for Deep-Tissue Imaging with Reduced Background Fluorescence

A primary challenge in deep-tissue imaging is overcoming signal scattering and endogenous autofluorescence, which collectively obscure the target signal. Janelia Fluor 646 is particularly well-suited for these applications due to its far-red spectral properties and its fluorogenic nature. janelia.org Operating in the red to near-infrared (NIR) window (Excitation/Emission maxima ≈ 646/664 nm) is advantageous for deep-tissue penetration as longer wavelength photons are scattered less by biological tissues and encounter lower levels of autofluorescence compared to shorter wavelength light. rndsystems.comjanelia.org

The key strategy for reducing background fluorescence with JF 646 lies in its finely-tuned chemical properties, specifically the equilibrium between its fluorescent zwitterionic state and a non-fluorescent, cell-permeable lactone state. nih.gov This equilibrium is defined by the lactone-zwitterion equilibrium constant (KL–Z). Janelia Fluor 646 possesses a very low KL–Z value of approximately 0.0012. rndsystems.com This indicates that in aqueous environments, the dye predominantly exists in its colorless and non-fluorescent lactone form. acs.org This "fluorogenic" characteristic is critical: the dye remains dark until it binds to its intended target, at which point its fluorescence is activated. acs.orgjanelia.org This mechanism ensures that unbound dye molecules contribute minimally to background signal, dramatically improving the signal-to-noise ratio in "no-wash" imaging experiments, a significant advantage for in vivo and deep-tissue studies. nih.govjanelia.org The inherent brightness and photostability of the JF 646 core further enhance its performance for high-resolution imaging deep within complex biological specimens. janelia.org

Conventional and Emerging Fluorescence Microscopy Modalities

This compound has demonstrated broad utility across a range of fluorescence microscopy techniques, from established conventional methods to cutting-edge modalities. Its high quantum yield, exceptional photostability, and brightness make it a preferred choice for demanding imaging scenarios. nih.govjanelia.org

Confocal Laser Scanning Microscopy for Three-Dimensional Imaging

Confocal laser scanning microscopy is a cornerstone for generating high-resolution, optically sectioned three-dimensional images of fluorescently labeled specimens. This compound is widely cited as being suitable for confocal microscopy. rndsystems.comtocris.com Its excitation maximum at 646 nm aligns well with commonly available 633 nm or 640 nm laser lines. rndsystems.com

A specific research application demonstrated the utility of a JF 646 derivative for imaging the microtubule cytoskeleton. In that study, COS7 cells were labeled with Taxol Janelia Fluor® 646 and imaged on a Leica TCS SP8 Confocal Laser Scanning Microscope to visualize the intricate microtubule network. Similarly, fixed U2OS cells stained with a Hoechst-JF 646 conjugate were imaged on a Zeiss LSM980 confocal microscope to visualize DNA. tocris.comrndsystems.com These applications highlight the dye's effectiveness in providing the high-contrast signal necessary for detailed three-dimensional reconstructions in confocal imaging.

Wide-Field and Two-Photon Microscopy Applications

Wide-field epifluorescence microscopy, while simpler than confocal, remains a powerful tool for high-speed imaging. The Janelia Fluor dye family, including JF 646, is well-suited for this technique. janelia.org Research has utilized wide-field microscopy for imaging experiments involving JF 646, demonstrating its utility for obtaining clear images, such as those of labeled collagen in heart muscle tissue prior to super-resolution imaging. nih.gov

Two-photon excitation microscopy (2PEM) is a premier technique for imaging deep within scattering tissues. While specific studies detailing the two-photon cross-section of the azide variant are not prevalent, the underlying Si-rhodamine scaffold of JF 646 is known to be amenable to 2PEM. nih.govnih.gov The structural improvements that led to the Janelia Fluor dyes were shown to enhance performance under two-photon excitation. nih.gov Other red-emitting Janelia Fluor dyes, such as JF 635, are explicitly noted for their suitability in two-photon microscopy, suggesting the JF 646 core structure is also effective. rndsystems.com The general principles that make JF 646 ideal for deep imaging—its far-red emission and high brightness—are precisely the characteristics desired for a robust two-photon fluorophore.

Light Sheet Microscopy for Rapid Volumetric Data Acquisition

Light-sheet fluorescence microscopy (LSFM) has revolutionized developmental biology and large-volume imaging by illuminating only a thin plane of the sample at a time, thereby minimizing phototoxicity and enabling rapid acquisition of 3D data. janelia.orgnih.gov The Janelia Fluor dye family is highly compatible with this modality. janelia.org

Specifically, derivatives of the Janelia Fluor 646 fluorophore have been successfully employed in light-sheet applications. Hoechst Janelia Fluor® 646, which uses the same core dye, is specified as being suitable for lattice light-sheet microscopy. tocris.comrndsystems.combio-techne.com Furthermore, Janelia Fluor® 646, Haloalkane is also recommended for use in light-sheet microscopy. rndsystems.com The combination of high photon output, photostability, and minimal background from JF 646 is critical for the high-speed, low-light-level imaging inherent to LSFM, allowing for long-term observation of dynamic processes in large, living specimens.

Multiplexed Imaging Workflows for Multicolor Biological Analysis

The ability to visualize multiple targets simultaneously is crucial for understanding complex biological systems. The narrow emission spectrum and far-red placement of this compound make it an excellent component for multiplexed imaging.

A common and validated pairing is the use of JF 646, azide with green- or yellow-emitting fluorophores. rndsystems.com Specifically, it is often multiplexed with Janelia Fluor 549 for two-color imaging, providing well-separated emission channels that can be distinguished with high fidelity. rndsystems.com More complex multicolor experiments have also been demonstrated. One notable three-color imaging workflow involved the use of the red JF646–Hoechst stain in combination with a green JF525–SNAP-tag ligand and an orange JF585–HaloTag ligand, showcasing the versatility of the Janelia Fluor palette for simultaneous visualization of multiple cellular structures. nih.gov The fluorogenic properties of many Janelia Fluor dyes further enhance multiplexing by ensuring that each channel has a low background, reducing spectral bleed-through and improving image clarity.

Data Tables

Table 1: Photophysical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum (λabs) | 646 nm | rndsystems.com, |

| Emission Maximum (λem) | 664 nm | rndsystems.com, |

| Quantum Yield (Φ) | 0.54 | rndsystems.com, |

| Molar Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | rndsystems.com, |

| Lactone-Zwitterion Equilibrium (KL–Z) | 0.0012 | rndsystems.com, |

Table 2: Microscopy Applications of Janelia Fluor 646

| Microscopy Modality | Suitability & Research Findings | Source(s) |

|---|---|---|

| Deep-Tissue Imaging | Ideal due to far-red spectra (low scattering/autofluorescence) and fluorogenic nature (low background). | janelia.org, nih.gov |

| Confocal Laser Scanning Microscopy | Widely used; excellent for 3D imaging. Applied to visualize microtubules and DNA. | tocris.com, rndsystems.com |

| Wide-Field Microscopy | Effective for standard epifluorescence; used for imaging labeled tissue structures. | , janelia.org, nih.gov |

| Two-Photon Microscopy | Si-rhodamine scaffold is suitable; related Janelia Fluor dyes are used in 2PEM for deep imaging. | rndsystems.com, nih.gov, nih.gov |

| Light-Sheet Fluorescence Microscopy | Highly suitable; JF 646 derivatives (Haloalkane, Hoechst) used for lattice light-sheet microscopy. | tocris.com, rndsystems.com, rndsystems.com |

Table 3: Examples of Fluorophores for Multiplexed Imaging with Janelia Fluor 646

| Fluorophore | Emission Color | Application Note | Source(s) |

|---|---|---|---|

| Janelia Fluor 549 SE | Yellow | Standard partner for two-color imaging. | rndsystems.com, |

| Hoechst Janelia Fluor 526 | Green | Paired with Hoechst JF 646 for dual-color DNA imaging. | rndsystems.com |

| JF525–SNAP-tag ligand | Green | Used in a three-color experiment with JF 646 and JF 585. | nih.gov |

| JF585–HaloTag ligand | Orange | Used in a three-color experiment with JF 646 and JF 525. | nih.gov |

Performance Evaluation and Comparative Research Studies of Janelia Fluor 646, Azide

Assessment of Fluorophore Performance Metrics

The utility of a fluorescent probe is determined by a combination of key performance indicators. For Janelia Fluor 646, Azide (B81097), these metrics have been a central focus of its characterization, establishing it as a high-performance dye for cellular imaging.

Methodologies for Evaluating Brightness and Signal-to-Noise Ratio

The brightness of a fluorophore is a critical parameter, directly impacting the quality of the resulting image. It is a function of both the molar extinction coefficient (ε), which dictates the efficiency of photon absorption, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted fluorescence. For Janelia Fluor 646, the molar extinction coefficient is 152,000 M⁻¹cm⁻¹ and the quantum yield is 0.54. novusbio.com

The signal-to-noise ratio (S/N) is another crucial metric, particularly in live-cell imaging where background fluorescence can obscure the signal from the labeled molecules. The evaluation of S/N for fluorogenic dyes like Janelia Fluor 646 often involves comparing the fluorescence intensity of the dye when bound to its target versus its intensity when free in solution. The inherent fluorogenicity of Janelia Fluor 646, stemming from its lactone-zwitterion equilibrium, contributes to a high S/N ratio by minimizing the fluorescence of unbound dye molecules. nih.gov

Characterization of Photostability and Resistance to Photobleaching in Various Environments

Photostability, or the resistance to photobleaching, is a paramount feature for any fluorophore, especially in experiments requiring long-term imaging or high-intensity illumination, such as in super-resolution microscopy. Janelia Fluor 646 has been shown to be substantially more photostable than classic fluorophores like Cy3. janelia.org Research has demonstrated that Janelia Fluor dyes, including JF 646, exhibit greater resistance to photobleaching compared to Cy5 and Alexa Fluor 647, which is particularly advantageous in prolonged super-resolution imaging sessions.

Quantitative Analysis of Fluorogenicity for No-Wash Imaging

A key innovation in the design of the Janelia Fluor dyes is the tunable control over the equilibrium between a non-fluorescent, cell-permeable lactone form and a fluorescent, zwitterionic form. This equilibrium is quantified by the lactone-zwitterion equilibrium constant (KL-Z). acs.org For Janelia Fluor 646, this equilibrium is shifted towards the lactone form in aqueous environments, rendering it fluorogenic. This means the dye exhibits a significant increase in fluorescence upon binding to its target protein, such as a HaloTag fusion protein. researchgate.net This property is highly advantageous for no-wash imaging protocols, as it allows for the visualization of labeled structures with minimal background from unbound dye, thereby improving the signal-to-noise ratio. The fluorogenicity of the Janelia Fluor 646-HaloTag ligand has been shown to result in a 21-fold increase in absorbance upon binding to the HaloTag protein. nih.gov

Comparative Analysis with Established Far-Red Fluorophores

The performance of Janelia Fluor 646, Azide is best understood in the context of other widely used far-red fluorophores. Its development was driven by the need to overcome limitations of existing dyes.

Benchmarking against Cyanine-Based Dyes (e.g., Cy5, Alexa Fluor 647)

Cyanine dyes, particularly Cy5 and its structural analog Alexa Fluor 647, have been the workhorses of single-molecule and super-resolution microscopy for many years. However, Janelia Fluor 646 has demonstrated significant advantages over these established dyes. It is reported to be brighter and more photostable than both Cy5 and Alexa Fluor 647. novusbio.com While Cy5 is known for its excellent photoswitching properties, it suffers from lower photostability compared to Alexa Fluor 647. aip.org Janelia Fluor 646 surpasses both in terms of resistance to photobleaching, a critical factor for long-term imaging experiments.

| Parameter | This compound | Alexa Fluor 647 | Cy5 |

| Excitation Max (nm) | 646 novusbio.com | 650 | 649 |

| Emission Max (nm) | 664 novusbio.com | 668 | 670 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 152,000 novusbio.com | 270,000 | 250,000 |

| Quantum Yield (Φ) | 0.54 novusbio.com | 0.20 | 0.27 |

| Relative Brightness | High | High | Moderate |

| Photostability | High janelia.org | Moderate | Low aip.org |

Note: The values for Alexa Fluor 647 and Cy5 are sourced from publicly available data and may vary depending on the specific conjugate and measurement conditions.

Comparison with Other Rhodamine and Silicon-Rhodamine Derivatives

The Janelia Fluor dyes are a result of the systematic chemical tuning of the rhodamine scaffold. The replacement of the xanthene oxygen with a silicon atom to create silicon-rhodamines, such as Janelia Fluor 646, results in a red-shift in the excitation and emission spectra. nih.gov A key parameter that distinguishes different rhodamine and silicon-rhodamine derivatives is the lactone-zwitterion equilibrium constant (KL-Z). A lower KL-Z value indicates a higher propensity for the dye to exist in the non-fluorescent lactone form in aqueous solution, leading to greater fluorogenicity.

The development of Janelia Fluor dyes has involved fine-tuning this equilibrium. For instance, the introduction of azetidine (B1206935) rings in place of traditional N,N-dimethylamino groups was a strategy to enhance brightness and photostability. aip.org Further modifications, such as the introduction of fluorine atoms, have led to derivatives like JF 635, which exhibits an even lower KL-Z value and thus higher fluorogenicity compared to JF 646. nih.gov This demonstrates the tunability of the silicon-rhodamine scaffold to create probes with optimized properties for specific applications.

| Compound | Core Structure | Key Feature | KL-Z |

| Janelia Fluor 549 (JF 549) | Rhodamine | Azetidine substitution | 3.5 |

| Janelia Fluor 608 (JF 608) | Carborhodamine | Carbon-bridged xanthene | 0.091 |

| Janelia Fluor 646 (JF 646) | Silicon-Rhodamine | Silicon-bridged xanthene | 0.0012 |

| Janelia Fluor 635 (JF 635) | Silicon-Rhodamine | Fluorinated azetidine | <0.0001 |

Data sourced from Grimm et al., Nat. Methods (2017) and Zheng et al., ACS Cent. Sci. (2019).

This comparative analysis underscores the superior performance of this compound, particularly in terms of brightness, photostability, and fluorogenicity, making it a valuable tool for advanced fluorescence imaging techniques.

Innovative Research Applications and Future Directions for Janelia Fluor 646, Azide

Investigation of DNA-Protein Interactions and Chromatin Organization

The compact and complex structure of chromatin, composed of DNA and associated proteins, plays a crucial role in regulating gene expression. Understanding the dynamic interactions between DNA and proteins is fundamental to deciphering the mechanisms of genetic control. Janelia Fluor 646, azide (B81097), with its capacity for precise molecular labeling, offers a versatile platform for these investigations.

One approach to studying these interactions involves the use of antibodies conjugated to Janelia Fluor 646 that target specific histone modifications. For instance, antibodies against trimethylated histone H3 at lysine (B10760008) 9 (H3K9me3), a marker of heterochromatin, have been labeled with Janelia Fluor 646 to visualize these repressive chromatin domains with super-resolution microscopy. tocris.com This allows for a detailed analysis of the spatial organization of chromatin in different cellular states.

Furthermore, the azide group on Janelia Fluor 646 opens up possibilities for metabolic labeling strategies to study newly synthesized DNA and its associated proteins. Cells can be cultured with modified nucleosides containing a reactive alkyne group, which is incorporated into the DNA during replication. Subsequent reaction with Janelia Fluor 646, azide via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) allows for the fluorescent labeling of the nascent DNA. medchemexpress.comlumiprobe.com This technique, combined with the dye's suitability for super-resolution imaging, can provide unprecedented insights into the spatio-temporal dynamics of DNA replication and repair.

A related technique, Halo-seq, which is used for identifying subcellular RNA populations, demonstrates a similar principle where a fluorescent azide is used to visualize alkynylated molecules after proximity labeling. escholarship.org This highlights the potential of using this compound to map the locations of specific DNA sequences or protein-DNA crosslinks with high precision.

High-Resolution Visualization of Cytoskeletal Dynamics (e.g., Microtubules)

The cytoskeleton, a dynamic network of protein filaments, is essential for maintaining cell shape, enabling motility, and organizing intracellular components. Microtubules, key components of the cytoskeleton, are involved in processes such as cell division and intracellular transport. The high brightness and photostability of Janelia Fluor 646 make it an excellent choice for visualizing these dynamic structures with high resolution.

Researchers have successfully used Janelia Fluor 646 to label microtubules in fixed and living cells. biorxiv.org One common method involves conjugating the dye to paclitaxel (B517696) (Taxol), a drug that binds to and stabilizes microtubules. The resulting fluorescent probe allows for direct imaging of the microtubule cytoskeleton. In other studies, immunofluorescence techniques are employed, where primary antibodies targeting tubulin are detected with secondary antibodies conjugated to Janelia Fluor 646.

The use of Janelia Fluor 646 in combination with other fluorescent dyes enables multiplexed imaging, allowing for the simultaneous visualization of microtubules and other cellular components. For example, in one study, α-tubulin was labeled with Alexa Fluor 647 and actin was labeled with Phalloidin-Janelia Fluor 646, enabling dual-color super-resolution imaging of the cytoskeleton. biorxiv.orgresearchgate.net This approach is invaluable for studying the interplay between different cytoskeletal elements.

The data below summarizes a study where Janelia Fluor 646 was used for dual-color imaging of the cytoskeleton.

| Target 1 | Fluorophore 1 | Target 2 | Fluorophore 2 | Imaging Technique |

| α-tubulin | Alexa 647 | Actin | Phalloidin-Janelia Fluor 646 | dSTORM |

Advanced Staining of Endogenous Cellular Structures and Organelles

A significant challenge in fluorescence microscopy is the specific labeling of endogenous proteins and structures without the need for genetic overexpression or antibody-based methods, which can sometimes introduce artifacts. This compound, in conjunction with self-labeling protein tags such as HaloTag and SNAP-tag, provides a powerful solution for this challenge. medchemexpress.com

The HaloTag and SNAP-tag systems involve genetically fusing a protein of interest to a small enzyme tag. This fusion protein can then be specifically and covalently labeled with a fluorescent probe, such as Janelia Fluor 646, that has been conjugated to the appropriate ligand. The cell-permeability of Janelia Fluor 646 allows for the labeling of intracellular proteins in living cells. tocris.comfishersci.com

This approach has been used to visualize a variety of endogenous structures and organelles. For example, by fusing the HaloTag to a protein that localizes to the mitochondria or endoplasmic reticulum, these organelles can be specifically stained with Janelia Fluor 646. The high signal-to-noise ratio and photostability of the dye are particularly advantageous for long-term live-cell imaging and super-resolution studies of organelle dynamics.

Development and Application in Quantitative Biophysical Studies at the Single-Molecule Level

The exceptional photophysical properties of Janelia Fluor 646, including its high quantum yield and photostability, have made it a dye of choice for quantitative biophysical studies at the single-molecule level. janelia.org These studies aim to understand the behavior of individual molecules, providing insights that are often obscured in ensemble measurements.

Janelia Fluor 646 is particularly well-suited for single-molecule localization microscopy (SMLM) techniques such as dSTORM (direct stochastic optical reconstruction microscopy). bio-techne.com In dSTORM, individual fluorophores are stochastically switched between a fluorescent "on" state and a dark "off" state, allowing their positions to be determined with nanometer precision. The resulting data is used to reconstruct a super-resolved image. The spontaneous blinking properties of some Janelia Fluor derivatives further simplify SMLM experiments by eliminating the need for complex photo-switching protocols.

The azide functionality of Janelia Fluor 646 allows for its site-specific incorporation into proteins and nucleic acids, which is crucial for quantitative biophysical measurements such as single-molecule Förster resonance energy transfer (smFRET). In smFRET, the distance between two fluorophores is measured to study molecular conformations and interactions. The ability to precisely position Janelia Fluor 646 within a biomolecule using click chemistry enhances the accuracy and reliability of these measurements.

The photophysical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 646 nm | tocris.comfishersci.com |

| Emission Maximum (λem) | 664 nm | tocris.comfishersci.com |

| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | tocris.comfishersci.com |

| Quantum Yield (Φ) | 0.54 | tocris.comfishersci.com |

| Cell Permeable | Yes | tocris.comfishersci.com |

| Reactive Group | Azide | medchemexpress.comtocris.comfishersci.com |

| Reactivity | Click Chemistry | medchemexpress.comtocris.comfishersci.com |

Design and Implementation of Novel Biosensors and Chemical Indicators

The development of fluorescent biosensors and chemical indicators that can report on specific cellular activities or the presence of certain molecules is a rapidly advancing field. The fluorogenic nature of Janelia Fluor dyes, where their fluorescence is enhanced upon binding to a target, makes them an attractive scaffold for the design of such probes.

While specific examples of biosensors built using this compound are still emerging, the principles for their design are well-established. The azide group allows for the conjugation of the dye to a recognition element, such as a peptide or a small molecule, that specifically binds to a target of interest. This binding event can be designed to trigger a change in the fluorescence properties of the Janelia Fluor 646, for example, by altering the equilibrium between its fluorescent zwitterionic form and its non-fluorescent spirocyclic form.

For instance, a biosensor for a particular enzyme could be created by designing a substrate peptide that is labeled with this compound and a quencher molecule. Cleavage of the substrate by the enzyme would lead to the separation of the fluorophore and the quencher, resulting in an increase in fluorescence. Given the excellent photophysical properties and biocompatibility of Janelia Fluor 646, it is anticipated that it will be increasingly used in the development of next-generation biosensors for live-cell imaging.

Integration with Advanced Computational Image Analysis and Data Interpretation Workflows

The vast amounts of data generated by advanced imaging techniques, particularly super-resolution microscopy, necessitate the use of sophisticated computational tools for image analysis and data interpretation. The use of this compound in these experiments is closely intertwined with the application of specialized software to extract meaningful biological information.

For SMLM techniques like dSTORM, the raw data consists of thousands of images, each capturing the fluorescence of a sparse subset of molecules. Computational algorithms are required to precisely localize each fluorescent spot and then reconstruct a super-resolved image. Software packages such as ThunderSTORM and custom-written analysis programs are commonly used for this purpose. tocris.com One study mentioned the use of an in-house software called "TrackNTrace" for analyzing dSTORM data that included Janelia Fluor 646. biorxiv.org

Beyond image reconstruction, computational analysis is also crucial for quantitative measurements. For example, in single-particle tracking experiments using Janelia Fluor 646, tracking algorithms are used to follow the movement of individual molecules over time, providing information about their diffusion dynamics and interactions. Furthermore, cluster analysis algorithms can be applied to super-resolution images to quantify the size, shape, and distribution of molecular assemblies.

The continued development of both fluorescent probes like this compound and advanced computational methods will undoubtedly push the boundaries of what can be observed and quantified within living cells.

Q & A

Q. What are the key photophysical properties of JF646, Azide, and how do they influence experimental design?

JF646, Azide exhibits λabs = 646 nm and λem = 664 nm, with a high extinction coefficient (ε = 152,000 M⁻¹cm⁻¹) and quantum yield (Φ = 0.54), making it ideal for red-channel imaging . Its brightness (ε × Φ ≈ 82,080 M⁻¹cm⁻¹) surpasses many commercial dyes (e.g., Cy5) and minimizes photobleaching in live-cell imaging. For optimal signal-to-noise ratio, pair with 640 nm lasers in confocal or STED microscopy.

Q. How should JF646, Azide be conjugated to biomolecules via click chemistry?

The azide group enables two primary reactions:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Use 1–10 µM Cu(I) catalyst, 1:3–1:5 molar ratio (dye:alkyne), and 1–4 hr reaction at 25°C .

- Strain-promoted azide-alkyne cycloaddition (SPAAC): React with DBCO- or BCN-modified substrates without copper, ideal for sensitive cells .

Tip: Include a 2–5 kDa PEG linker to reduce steric hindrance in protein labeling .

Q. What microscopy techniques are best suited for JF646, Azide?

Q. What protocols ensure cell permeability and viability during labeling?

JF646, Azide is cell-permeable. For live-cell imaging:

Q. How should JF646, Azide be stored and reconstituted?

- Storage: -20°C (powder, stable for 3 years); -80°C (DMSO stock, 6 months). Avoid freeze-thaw cycles .

- Reconstitution: Use anhydrous DMSO; avoid aqueous buffers (causes hydrolysis of azide). Working concentrations: 1–10 mM in DMSO .

Advanced Questions

Q. How can JF646, Azide be optimized for single-molecule tracking in dense cellular environments?

- Photostability: Add 1–5 mM Trolox or 0.5% w/v glucose oxidase/catalase to imaging buffers to reduce blinking .

- Labeling density: Titrate dye concentration (0.1–0.5 nM) to achieve ≤1 label/µm², minimizing overlap in dSTORM .

- Control experiments: Compare with JF646-Tetrazine to rule out nonspecific binding from click chemistry .

Q. What strategies enable multiplexing JF646, Azide with other fluorophores?

| Dye Pair | Excitation (nm) | Emission (nm) | Spectral Separation |

|---|---|---|---|

| JF646 + JF549 | 640 / 550 | 664 / 571 | 93 nm (ideal for 4-color STED) |

| JF646 + Hoechst | 640 / 405 | 664 / 460 | Use sequential imaging to avoid crosstalk . |

Note: For FRET-based assays, avoid pairing with green donors (e.g., JF503) due to low Förster radius (~3 nm) .

Q. How can labeling efficiency be quantified in flow cytometry or pull-down assays?

Q. What are common artifacts in JF646, Azide super-resolution data, and how are they resolved?

Q. How does JF646, Azide compare to other azide-based dyes (e.g., Alexa Fluor 647 azide) in live-cell studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.